2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including thiazolidine, indole, and acetamide moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety, and finally the attachment of the acetamide group. Common reagents used in these steps include thionyl chloride, indole derivatives, and acetic anhydride. Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of such a compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. Industrial production also focuses on cost-effectiveness and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and development of new synthetic methodologies.
Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents, particularly if the compound shows activity against specific diseases or conditions.
Industry: Industrial applications could involve the use of the compound as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar compounds to 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide include other thiazolidine, indole, and acetamide derivatives. These compounds may share structural features but differ in their specific substituents or functional groups. The uniqueness of the compound lies in its specific combination of functional groups and the resulting properties. Similar compounds include:
- Thiazolidine derivatives
- Indole derivatives
- Acetamide derivatives
Properties
CAS No. |
617696-43-2 |
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Molecular Formula |
C27H29N3O4S2 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H29N3O4S2/c1-3-4-5-6-9-16-29-26(33)24(36-27(29)35)23-20-10-7-8-11-21(20)30(25(23)32)17-22(31)28-18-12-14-19(34-2)15-13-18/h7-8,10-15H,3-6,9,16-17H2,1-2H3,(H,28,31)/b24-23- |
InChI Key |
KDAAWTLOIQPXEB-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC)SC1=S |
Origin of Product |
United States |
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